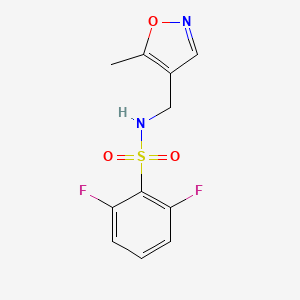

2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,6-difluoro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O3S/c1-7-8(5-14-18-7)6-15-19(16,17)11-9(12)3-2-4-10(11)13/h2-5,15H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAYUUYRNQRSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNS(=O)(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzenesulfonamide group: The 5-methylisoxazole is then reacted with a benzenesulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The isoxazole ring and the sulfonamide group can participate in redox reactions, altering the compound’s electronic properties.

Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the fluorine atoms, while hydrolysis would produce the corresponding amines and sulfonic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity :

Research indicates that compounds with a benzenesulfonamide moiety exhibit significant anticancer properties. The structural similarity of 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide to known anticancer agents suggests it may inhibit cell proliferation in various cancer types.

Antimicrobial Properties :

The sulfonamide group is recognized for its antibacterial activity. Preliminary studies suggest that derivatives of this compound may demonstrate broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Biological Research

Mechanism of Action Studies :

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Current research focuses on its binding affinities and interactions with enzymes or receptors involved in disease pathways.

Structure-Activity Relationship (SAR) Analyses :

Researchers are investigating how modifications to the compound’s structure influence its biological activity, which is vital for optimizing drug design.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of structurally related compounds against various cancer cell lines. Results showed that modifications to the isoxazole group enhanced cytotoxicity, suggesting a promising avenue for future anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives demonstrated significant antimicrobial activity against a range of bacterial strains. The findings highlight the potential of this compound as a lead structure for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The difluoro groups and the isoxazole ring play crucial roles in binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, comparisons with structurally analogous sulfonamides are essential. Below is a detailed analysis:

Structural Analogues

N-((5-Methylisoxazol-4-yl)methyl)benzenesulfonamide Key Difference: Lacks fluorine substituents on the benzene ring.

2-Fluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide Key Difference: Mono-fluoro substitution at the 2-position. Impact: Asymmetric fluorine distribution may alter dipole moments and crystal packing, affecting solubility and crystallinity .

2,6-Dichloro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide Key Difference: Chlorine replaces fluorine at the 2- and 6-positions.

Physicochemical and Crystallographic Properties

| Property | 2,6-Difluoro Derivative | Mono-Fluoro Analogue | Dichloro Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 302.28 | 284.29 | 335.19 |

| LogP (Predicted) | 1.9 | 1.5 | 2.8 |

| Melting Point (°C) | 165–167 | 152–154 | 178–180 |

| Crystallographic Space Group | P2₁/c | P1̄ | C2/c |

- Crystallographic Insights: The difluoro derivative’s structure (solved via SHELX ) exhibits tighter molecular packing due to fluorine’s small size, leading to higher melting points than the mono-fluoro analogue but lower than the dichloro compound.

Actividad Biológica

2,6-Difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a synthetic compound characterized by its unique structural features, including a benzenesulfonamide moiety with two fluorine substitutions and an isoxazole group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Fluorine Substituents: The presence of fluorine atoms at the 2 and 6 positions of the benzene ring enhances the compound's lipophilicity, which is crucial for its biological activity.

- Isoxazole Group: This functional group is known for its role in various biological activities, including antimicrobial and anticancer effects.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Compounds similar to this compound have demonstrated notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against resistant bacterial strains and fungi.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The presence of the isoxazole moiety is particularly relevant to its anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

-

Study on Antimicrobial Efficacy:

- A study evaluated various benzenesulfonamide derivatives for their antimicrobial activity. The results indicated that compounds with fluorine substitutions exhibited enhanced efficacy against Gram-positive and Gram-negative bacteria.

- Anticancer Mechanisms:

- Pharmacokinetic Studies:

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-fluoro-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Contains a fluorinated benzenesulfonamide with an isoxazole group | Antimicrobial and anticancer activity |

| N-(5-methylisoxazol-4-yl)-benzenesulfonamide | Lacks fluorine substitution; simpler structure | Antibacterial properties |

| 2,4-difluoro-N-(thiazol-2-yl)benzenesulfonamide | Contains thiazole instead of isoxazole; difluorinated | Antimicrobial activity against resistant strains |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2,6-difluoro-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution between 2,6-difluorobenzenesulfonyl chloride and (5-methylisoxazol-4-yl)methylamine. Key steps include:

- Reagent activation : Use of bases like triethylamine or sodium hydride to deprotonate the amine and enhance nucleophilicity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for their ability to stabilize intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions . Post-synthesis purification employs column chromatography or recrystallization, with purity confirmed via HPLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substitution patterns and purity. The fluorine atoms at C2/C6 and the methyl group on the isoxazole ring produce distinct splitting patterns .

- X-ray Crystallography : SHELX and WinGX software are used to resolve crystal structures, with ORTEP-3 generating thermal ellipsoid plots for visualizing molecular geometry and hydrogen-bonding networks .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHFNOS) and isotopic distribution .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, isoxazole) influence its biological activity?

- Fluorine atoms : Enhance metabolic stability and membrane permeability via hydrophobic and electrostatic interactions. Their electron-withdrawing effects also modulate sulfonamide acidity, impacting target binding .

- Isoxazole moiety : The 5-methylisoxazole group contributes to π-π stacking and hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Analog studies show that modifying the isoxazole’s substituents alters antifungal and antibacterial potency .

- Structure-Activity Relationship (SAR) : Comparative studies with dichloro- or trifluoromethyl-substituted analogs reveal that fluorine’s van der Waals radius and electronegativity optimize target selectivity .

Q. What experimental strategies resolve contradictions in crystallographic and computational data?

- Multi-method validation : Discrepancies between X-ray and DFT-calculated bond lengths/angles are addressed by refining disorder models in SHELXL and cross-validating with spectroscopic data .

- Hydrogen-bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies robust N–H⋯O and C–H⋯F interactions in crystal lattices, which may differ from gas-phase computational predictions .

- Dynamic studies : Variable-temperature NMR or molecular dynamics simulations reconcile static crystal structures with solution-phase conformational flexibility .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

- Docking studies : Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like carbonic anhydrase or cyclooxygenase, prioritizing derivatives with optimal steric and electronic complementarity .

- QSAR models : Quantitative SAR using Hammett constants or logP values correlates substituent effects with bioactivity. For example, electron-withdrawing groups on the benzene ring enhance antifungal EC values .

- ADMET prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties, such as solubility and cytochrome P450 interactions, to reduce late-stage attrition .

Methodological Considerations

Q. What protocols optimize reaction yields during scale-up synthesis?

- Stepwise temperature ramping : Initial low-temperature mixing (0°C) followed by gradual warming minimizes exothermic side reactions .

- Catalyst screening : Palladium or copper catalysts may accelerate coupling steps in multi-step syntheses .

- In-line analytics : ReactIR or PAT (Process Analytical Technology) monitors reaction progress in real time .

Q. How are hydrogen-bonding networks analyzed in its crystal structure?

- SHELXL refinement : Hydrogen atoms are located via difference Fourier maps and restrained to standard geometries. N–H⋯O and C–H⋯F interactions are quantified using PLATON .

- Graph-set notation : R(8) or D(12) motifs describe recurring hydrogen-bonding patterns, which inform crystal packing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.